An In-depth Technical Guide to the Chemical Properties of 5-Isobutoxy-pyridine-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isobutoxy-pyridine-2-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with an aldehyde functional group and an isobutoxy substituent, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many biologically active molecules, and the aldehyde group serves as a reactive handle for a variety of chemical transformations. The isobutoxy group at the 5-position can influence the compound's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of 5-Isobutoxy-pyridine-2-carbaldehyde.
Chemical and Physical Properties
A comprehensive search of available chemical literature and databases did not yield specific experimentally determined physical properties for 5-Isobutoxy-pyridine-2-carbaldehyde. However, based on the properties of the parent compound, pyridine-2-carbaldehyde, and related substituted analogs, the following properties can be anticipated.
Table 1: Physicochemical Properties of Pyridine-2-carbaldehyde and Related Compounds
| Property | Pyridine-2-carbaldehyde | 5-Methylpyridine-2-carboxaldehyde | 5-Nitropyridine-2-carbaldehyde | 5-Bromopyridine-2-carbaldehyde |
| CAS Number | 1121-60-4 | 4985-92-6 | 35969-75-6 | 31181-90-5 |
| Molecular Formula | C₆H₅NO | C₇H₇NO | C₆H₄N₂O₃ | C₆H₄BrNO |
| Molecular Weight ( g/mol ) | 107.11 | 121.14 | 152.11 | 186.01 |
| Appearance | Colorless to yellow liquid | Solid | --- | --- |
| Melting Point (°C) | 148–151 | --- | --- | --- |
| Boiling Point (°C) | 181 | --- | --- | --- |
| Solubility | Soluble in water, ethanol, acetone | --- | --- | --- |
Data for 5-Isobutoxy-pyridine-2-carbaldehyde is not currently available in public databases.
Synthesis and Experimental Protocols
The synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde can be conceptually approached through the etherification of a suitable precursor, such as 5-hydroxy-pyridine-2-carbaldehyde.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A common and effective method for the preparation of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Workflow for Williamson Ether Synthesis
Caption: Proposed workflow for the synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde.
Detailed Experimental Protocol (Hypothetical):
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Preparation of the Alkoxide: To a solution of 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide.
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Alkylation: Isobutyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Isobutoxy-pyridine-2-carbaldehyde.
Spectroscopic Characterization (Anticipated)
The structure of the synthesized 5-Isobutoxy-pyridine-2-carbaldehyde would be confirmed by standard spectroscopic methods.
Table 2: Anticipated Spectroscopic Data for 5-Isobutoxy-pyridine-2-carbaldehyde
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (singlet, δ 9.8-10.2 ppm).- Aromatic protons on the pyridine ring (doublets and doublet of doublets, δ 7.0-8.5 ppm).- Methylene protons of the isobutoxy group adjacent to the oxygen (doublet, δ ~4.0 ppm).- Methine proton of the isobutoxy group (multiplet, δ ~2.0 ppm).- Methyl protons of the isobutoxy group (doublet, δ ~1.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the aldehyde (δ 190-200 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methylene carbon of the isobutoxy group adjacent to the oxygen (δ ~75 ppm).- Methine carbon of the isobutoxy group (δ ~28 ppm).- Methyl carbons of the isobutoxy group (δ ~19 ppm). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ).- Fragmentation patterns consistent with the loss of the isobutoxy group or the formyl group. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group (~1700 cm⁻¹).- C-O-C stretching vibrations for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹). |
Reactivity and Potential Applications
The chemical reactivity of 5-Isobutoxy-pyridine-2-carbaldehyde is primarily dictated by the aldehyde functional group and the pyridine ring.
Logical Relationship of Reactivity
Caption: Reactivity profile of 5-Isobutoxy-pyridine-2-carbaldehyde.
The aldehyde functionality allows for a wide range of transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the primary alcohol.
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Reductive amination with various amines to introduce diverse side chains.
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Wittig olefination to form vinylpyridines.
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Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form Schiff bases and other derivatives.
The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized to the N-oxide. The pyridine ring itself can participate in metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the aldehyde group can influence its reactivity.
In the context of drug development, the diverse reactivity of 5-Isobutoxy-pyridine-2-carbaldehyde allows for its use in the construction of libraries of compounds for screening against various biological targets. The isobutoxy group can enhance membrane permeability and modulate metabolic pathways, which are critical considerations in the design of new drug candidates. While no specific signaling pathways involving this compound have been reported, its derivatives could potentially interact with a wide range of biological targets due to the prevalence of the pyridine scaffold in known drugs.



